molecular formula C10H13N3O B3196744 1-(4-Aminophenyl)-3-cyclopropylurea CAS No. 1000931-26-9

1-(4-Aminophenyl)-3-cyclopropylurea

Cat. No.: B3196744
CAS No.: 1000931-26-9
M. Wt: 191.23 g/mol
InChI Key: CMXMMZLCDAGGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-cyclopropylurea is an organic compound characterized by the presence of an aminophenyl group and a cyclopropylurea moiety

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as dna gyrase and proteins involved in the life cycle of Trypanosoma cruzi . These targets play crucial roles in DNA replication and the survival of certain parasites, respectively.

Mode of Action

For instance, some compounds can inhibit the activity of DNA gyrase , an enzyme essential for DNA replication. Others may interact with proteins involved in the life cycle of T. cruzi , potentially disrupting the parasite’s survival and proliferation.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound may interfere with dna replication and the life cycle of certain parasites . The downstream effects of these interactions could include inhibited cell division and reduced parasite survival.

Pharmacokinetics

For instance, some compounds have been found to present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .

Result of Action

Based on the potential targets and modes of action, this compound could potentially inhibit dna replication and disrupt the life cycle of certain parasites . These effects could lead to inhibited cell division and reduced parasite survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea typically involves the reaction of 4-aminophenyl isocyanate with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-cyclopropylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-3-phenylurea
  • 1-(4-Aminophenyl)-3-methylurea
  • 1-(4-Aminophenyl)-3-ethylurea

Uniqueness

1-(4-Aminophenyl)-3-cyclopropylurea is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-aminophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMMZLCDAGGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-cyclopropylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-cyclopropylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)-3-cyclopropylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)-3-cyclopropylurea
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)-3-cyclopropylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Aminophenyl)-3-cyclopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.